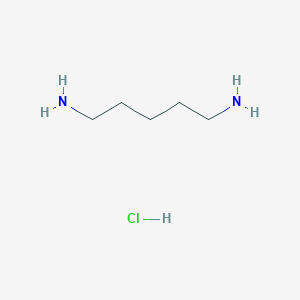

1,5-Diaminopentane dihydrochloride

説明

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

1476-39-7 |

|---|---|

分子式 |

C5H15ClN2 |

分子量 |

138.64 g/mol |

IUPAC名 |

pentane-1,5-diamine;hydrochloride |

InChI |

InChI=1S/C5H14N2.ClH/c6-4-2-1-3-5-7;/h1-7H2;1H |

InChIキー |

RLNAIWYXIAJDTN-UHFFFAOYSA-N |

正規SMILES |

C(CCN)CCN.Cl |

他のCAS番号 |

1476-39-7 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Cadaverine Biosynthesis and Metabolic Pathways

L-Lysine as a Precursor in Cadaverine (B124047) Biosynthesis

Cadaverine, a five-carbon diamine, is synthesized from the amino acid L-lysine through a decarboxylation reaction. rsc.orgmdpi.com This process is a key branch point in lysine (B10760008) metabolism, diverting it from other pathways such as those involved in the citric acid cycle and fatty acid metabolism. frontiersin.org The conversion of L-lysine to cadaverine is a significant biological process observed in various organisms, including bacteria and plants. rsc.orgnih.gov In prokaryotic systems, this biosynthesis is a well-established pathway. mdpi.com

The availability of L-lysine is a critical factor influencing the rate of cadaverine production. In industrial applications, L-lysine is considered a renewable resource for the bio-based production of cadaverine, which serves as a monomer for polymers like polyamide 510. rsc.orgmdpi.com The efficiency of converting L-lysine to cadaverine can be very high, with molar yields reaching up to 97% in optimized biocatalytic processes. mdpi.com

While the primary and most direct route to cadaverine is the decarboxylation of L-lysine, alternative, though less common, biosynthetic origins have been noted in some plants. For instance, in Lathyrus sativus, cadaverine synthesis may also occur via homoarginine and homoagmatine. frontiersin.org

Enzymatic Mechanisms of Cadaverine Formation

The formation of cadaverine from L-lysine is an enzymatic process catalyzed by a specific class of enzymes known as lysine decarboxylases.

In prokaryotes such as Escherichia coli, the decarboxylation of L-lysine to cadaverine is primarily carried out by the enzyme L-lysine decarboxylase (LDC). mdpi.comwikipedia.org There are two main isoforms of this enzyme in E. coli: a constitutive form, LdcC, and an inducible form, CadA. mdpi.comnih.gov

The reaction catalyzed by LDC requires pyridoxal 5'-phosphate (PLP) as a coenzyme. nih.gov CadA is particularly noted for its role in the acid stress response of many enterobacteria. wikipedia.orgnih.gov By consuming a proton during the decarboxylation reaction, CadA helps to increase the intracellular pH, thereby mitigating the effects of an acidic environment. wikipedia.org The CadA enzyme often works in conjunction with a lysine-cadaverine antiporter, CadB, which exports cadaverine out of the cell in exchange for extracellular lysine. nih.govnih.gov This coordinated action is crucial for an effective acid stress response. nih.gov

The efficiency of cadaverine production can be significantly enhanced by overexpressing the cadA gene in recombinant bacterial strains. researchgate.net For instance, whole-cell bioconversion using E. coli expressing cadA has achieved high titers of cadaverine. mdpi.comresearchgate.net

In bacteria like E. coli, L-lysine decarboxylase activity is exhibited by two distinct enzymes: the constitutive LdcC and the inducible CadA. asm.orgnih.gov The expression and activity of these enzymes are governed by different regulatory mechanisms, reflecting their distinct physiological roles.

Inducible LDC (CadA): The expression of the cadA gene is part of the cad operon, which also includes the cadB gene encoding the lysine/cadaverine antiporter. nih.gov This operon is induced under specific environmental conditions, primarily low external pH and the presence of its substrate, L-lysine. nih.govasm.org This induction is a key component of the bacterial acid stress response. nih.gov The CadA enzyme itself has a broad pH range of activity, which is advantageous for its function in counteracting acidic conditions. nih.gov

Constitutive LDC (LdcC): In contrast, LdcC is expressed at a low level under various growth conditions. asm.org While it shares significant amino acid sequence identity with CadA (around 69.4%), its physiological role is less clearly defined than that of CadA. asm.org LdcC is generally more active in vitro over a wider pH range compared to CadA. nih.gov

The differential regulation of these two enzymes allows the cell to produce cadaverine in response to specific environmental cues (via CadA) while maintaining a baseline level of activity (via LdcC).

**Table 1: Comparison of Constitutive (LdcC) and Inducible (CadA) L-Lysine Decarboxylases in *E. coli***

| Feature | Constitutive LDC (LdcC) | Inducible LDC (CadA) |

|---|---|---|

| Gene | ldcC nih.gov | cadA asm.org |

| Regulation | Weakly expressed under various conditions asm.org | Induced by low pH and high L-lysine concentration asm.org |

| Physiological Role | General metabolism | Acid stress response nih.gov |

| pH Optimum | pH 7.6 nih.gov | pH 5.5 nih.gov |

| Associated Antiporter | None identified | CadB (lysine/cadaverine antiporter) nih.gov |

Cadaverine Catabolism and Degradation Pathways

Organisms that produce or encounter cadaverine also possess mechanisms for its breakdown. These catabolic pathways allow for the recycling of carbon and nitrogen from this diamine.

One of the primary routes for cadaverine degradation in some bacteria is the γ-glutamylation pathway. asm.org This pathway is initiated by the enzyme γ-glutamylpolyamine synthetase, which catalyzes the addition of a glutamate residue to a primary amino group of the polyamine. nih.govnih.gov In Streptomyces coelicolor, several glutamine synthetase-like enzymes, including GlnA2 and GlnA3, have been identified as γ-glutamylpolyamine synthetases involved in the initial step of polyamine catabolism. nih.govresearchgate.net GlnA2 shows a higher specificity for shorter-chain polyamines like putrescine and cadaverine, while GlnA3 prefers longer-chain polyamines such as spermidine (B129725) and spermine (B22157). nih.govresearchgate.net

Following γ-glutamylation, the modified cadaverine undergoes a series of enzymatic reactions, including oxidation and hydrolysis, to ultimately yield products that can enter central metabolic pathways. researchgate.net For example, the catabolism of γ-glutamylcadaverine can lead to the formation of δ-aminovalerate, which is further metabolized to glutarate and can subsequently enter the tricarboxylic acid (TCA) cycle. researchgate.netwikipedia.org

Another significant enzymatic mechanism for cadaverine degradation involves amine oxidases. frontiersin.orgnih.gov These enzymes catalyze the oxidative deamination of cadaverine, producing 5-aminopentanal, ammonia, and hydrogen peroxide. frontiersin.org The 5-aminopentanal can then be further converted to other metabolites. researchgate.net

Polyamines, including cadaverine, can serve as important alternative nitrogen sources for various microorganisms, especially under conditions of nitrogen limitation. nih.govmdpi.com The ability to catabolize polyamines allows bacteria to access the nitrogen stored within these molecules for the synthesis of essential macromolecules. nih.govresearchgate.net

The ammonia released during the oxidative deamination of cadaverine by amine oxidases can be directly assimilated into central nitrogen metabolism. frontiersin.org Furthermore, the carbon skeleton of cadaverine can be utilized as a carbon source, feeding into pathways like the TCA cycle. frontiersin.orgnih.gov The degradation of cadaverine to intermediates such as glutaric acid provides metabolites that can be readily used by the cell for both energy and biosynthesis. frontiersin.org

Comparative Biosynthetic Routes Across Diverse Organisms

The biosynthesis of cadaverine, while fundamentally centered around the decarboxylation of L-lysine, exhibits notable variations in its enzymatic machinery and regulatory mechanisms across different biological kingdoms. These differences reflect the diverse physiological roles cadaverine plays in bacteria, plants, and animals.

Bacteria:

In bacteria, particularly in model organisms like Escherichia coli, cadaverine synthesis is a well-characterized pathway primarily induced in response to acidic stress. frontiersin.org The core reaction is the decarboxylation of L-lysine, catalyzed by the enzyme lysine decarboxylase (LDC). frontiersin.orgresearchgate.net E. coli possesses two distinct LDC isozymes:

CadA: This is an inducible enzyme, with its expression being significantly upregulated under acidic conditions (pH 5.5–6.5). nih.gov It is part of the cad operon, which also includes cadB, a gene encoding a lysine/cadaverine antiporter. frontiersin.orgresearchgate.net This antiporter facilitates the exchange of intracellular lysine for extracellular cadaverine, a process that consumes protons and thus helps to raise the intracellular pH. frontiersin.org

LdcC: This is a constitutive enzyme, meaning it is expressed continuously at lower levels, and is more stable over a broader pH range compared to CadA. nih.gov

The biosynthesis is a direct, single-step conversion from L-lysine. The cofactor pyridoxal-5'-phosphate (PLP) is essential for the catalytic activity of lysine decarboxylase. frontiersin.org Other bacteria, such as Corynebacterium glutamicum and Hafnia alvei, also utilize lysine decarboxylase for cadaverine production, and their enzymes have been harnessed for industrial biosynthesis of this diamine. researchgate.netrsc.org

Plants:

In the plant kingdom, the primary route for cadaverine biosynthesis is also the decarboxylation of L-lysine by lysine decarboxylase (LDC). frontiersin.org This enzymatic activity has been identified in various plant families, including Leguminosae, Solanaceae, and Gramineae. nih.gov The plant LDC is typically localized within the chloroplasts. frontiersin.org

However, some plant species have evolved alternative or complementary pathways:

Homoarginine to Cadaverine: In certain legumes, such as Lathyrus sativus, an alternative pathway has been identified where cadaverine is synthesized from homoarginine via the intermediate homoagmatine. frontiersin.org

Dual-Function Decarboxylases: Some plants possess enzymes known as ornithine/lysine decarboxylases (O/LDCs) which can utilize both ornithine and lysine as substrates to produce putrescine and cadaverine, respectively. frontiersin.org The relative production of each diamine by these enzymes appears to be regulated by the availability of the respective amino acid substrate. frontiersin.org

In plants, cadaverine serves as a precursor for the biosynthesis of various secondary metabolites, notably quinolizidine (B1214090) and piperidine alkaloids in genera like Lupinus and Nicotiana, respectively. frontiersin.orgnih.gov

Animals:

In animals, the biosynthesis of cadaverine also proceeds through the decarboxylation of L-lysine. acs.org While less extensively studied than in microorganisms, evidence points to specific tissues having a higher capacity for cadaverine synthesis. For instance, in pregnant rats, the placenta and ovaries have been identified as potent sites of cadaverine formation, suggesting a role for this diamine in physiological processes such as pregnancy. nih.gov The regulation of cadaverine levels in animal tissues is influenced by the activity of diamine oxidase, an enzyme that degrades cadaverine. nih.gov

The following tables provide a comparative overview of the key enzymes and genes involved in cadaverine biosynthesis across different organisms.

Table 1: Key Enzymes in Cadaverine Biosynthesis

| Enzyme | Organism Type | Substrate | Product | Cellular Localization | Key Characteristics |

| Lysine Decarboxylase (CadA) | Bacteria (E. coli) | L-Lysine | Cadaverine | Cytoplasm | Inducible by low pH; higher catalytic activity. nih.gov |

| Lysine Decarboxylase (LdcC) | Bacteria (E. coli) | L-Lysine | Cadaverine | Cytoplasm | Constitutively expressed; stable over a broad pH range. nih.gov |

| Lysine Decarboxylase (LDC) | Plants | L-Lysine | Cadaverine | Chloroplast | Primary pathway for cadaverine synthesis in many plants. frontiersin.org |

| Ornithine/Lysine Decarboxylase (O/LDC) | Plants | L-Ornithine, L-Lysine | Putrescine, Cadaverine | Chloroplast | Dual substrate specificity. frontiersin.org |

| Lysine Decarboxylase | Animals | L-Lysine | Cadaverine | N/A | Found in various tissues, with higher activity in placenta and ovaries during pregnancy in rats. nih.gov |

Table 2: Genes Involved in Cadaverine Biosynthesis and Transport

| Gene | Organism | Encoded Protein | Function |

| cadA | Escherichia coli | Lysine Decarboxylase (CadA) | Catalyzes the decarboxylation of lysine to cadaverine. frontiersin.orgresearchgate.net |

| ldcC | Escherichia coli | Lysine Decarboxylase (LdcC) | Catalyzes the decarboxylation of lysine to cadaverine. frontiersin.org |

| cadB | Escherichia coli | Lysine/Cadaverine Antiporter | Exports cadaverine and imports lysine. frontiersin.orgresearchgate.net |

Biological Roles and Functional Mechanisms of Cadaverine

Cadaverine's Influence on Plant Physiology and Development

Cadaverine (B124047), a diamine derived from the amino acid lysine (B10760008), plays a multifaceted role in plant growth, development, and response to environmental cues. nih.gov Though less studied than other polyamines like putrescine and spermidine (B129725), cadaverine is integral to various physiological processes, from shaping root systems to defending against herbivores. frontiersin.orgplantarchives.org Its concentration varies significantly between plant species, organs, and developmental stages. nih.gov

Cadaverine significantly influences the development of the plant root system. Exogenous application of cadaverine has been shown to alter root architecture across a variety of plant species. frontiersin.org A primary effect observed in species like Arabidopsis thaliana and soybean is the inhibition of primary root growth. frontiersin.org This inhibition is a result of a decrease in both cell division in the root meristem and subsequent cell elongation in the elongation zone. frontiersin.org

Conversely, while primary root growth is stunted, cadaverine often promotes the formation of lateral and adventitious roots. nih.gov For instance, early studies in soybean seedlings demonstrated that cadaverine treatment led to a decrease in primary root length but an increase in lateral root branching. nih.gov This modulation of root architecture suggests a role for cadaverine in how plants explore soil for water and nutrients.

Table 1: Effects of Exogenous Cadaverine on Plant Root Morphology

| Plant Species | Primary Root Response | Lateral/Adventitious Root Response | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Growth inhibition | - | frontiersin.org |

| Soybean (Glycine max) | Growth decrease | Increased branching | nih.gov |

| Rice (Oryza sativa) | Growth inhibition | - | nih.gov |

This table is interactive. Click on the headers to sort.

Recent research has uncovered a specific molecular mechanism by which cadaverine modulates root growth: by inhibiting the biotin (B1667282) biosynthesis pathway. nih.gov In Arabidopsis, a forward genetic screen identified that sensitivity to cadaverine is linked to the BIO3-BIO1 gene, which encodes a key enzyme in biotin synthesis. researchgate.net

In vitro assays have confirmed that cadaverine directly inhibits the enzymatic activity of the BIO3-BIO1 protein complex. nih.gov This inhibition disrupts the production of biotin, an essential vitamin required for critical metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. nih.govbio-protocol.org The reduced availability of biotin leads to decreased biotinylation of essential enzymes like the Biotin Carboxyl Carrier Protein 1 (BCCP1) subunit of acetyl-coenzyme A carboxylase. nih.govresearchgate.net This, in turn, results in lower accumulation of triacylglycerides and ultimately impairs primary root growth. nih.gov The inhibitory effect of cadaverine on root growth can be reversed by the external application of biotin or downstream intermediates of the pathway, such as 7,8-diaminopelargonic acid (DAPA). nih.govresearchgate.net

Cadaverine is increasingly recognized for its role in plant responses to a range of abiotic stresses. nih.gov Studies have reported an increase in endogenous cadaverine levels when plants are exposed to stressors such as heat, drought, high salinity, and oxidative stress. nih.govfrontiersin.org This accumulation suggests an active role for the diamine in stress adaptation and mitigation. researchgate.net

However, the precise function of cadaverine in stress response appears to be complex and can be contradictory. In some cases, it acts as a protective agent. For example, treating mustard (Brassica juncea) seeds with cadaverine improved their germination rate under salt, lead, or cadmium stress. nih.govfrontiersin.org Conversely, in other plant systems or conditions, an accumulation of cadaverine can exacerbate stress-induced damage. nih.gov The response may depend on the plant species, the specific stressor, and the interaction with other metabolic pathways. frontiersin.org For instance, under salt stress, tomato and rapeseed leaf discs accumulate cadaverine, and heat shock has been shown to increase cadaverine levels in roots. tandfonline.com

The physiological effects of cadaverine in plants cannot be viewed in isolation, as it interacts with the metabolism of other well-known polyamines like putrescine, spermidine, and spermine (B22157). nih.gov These polyamines are derived from ornithine or arginine, pathways distinct from the lysine-derived synthesis of cadaverine. frontiersin.org

Environmental stresses that trigger cadaverine accumulation often also affect the biosynthetic pathways of these other polyamines. frontiersin.org Furthermore, the application of cadaverine can directly influence the levels of other polyamines. In Arabidopsis, cadaverine treatment has been observed to increase the accumulation of putrescine and spermine while decreasing the content of spermidine. nih.govfrontiersin.org This suggests a complex regulatory network and crosstalk between different polyamine pathways. It has been proposed that some of cadaverine's effects on root development and stress response are mediated by the induced accumulation of spermine. frontiersin.org Therefore, the ultimate physiological outcome in the plant is likely a result of the dynamic balance and interplay between cadaverine and the putrescine-derived polyamines. nih.gov

In certain plant families, particularly the Leguminosae (legumes), cadaverine serves as a crucial precursor for the biosynthesis of quinolizidine (B1214090) alkaloids. nih.govresearchgate.net These nitrogen-containing secondary metabolites are a key component of the plant's chemical defense system against herbivores and insects. nih.govresearchgate.net

The biosynthetic pathway begins with the decarboxylation of lysine by the enzyme lysine decarboxylase (LDC) to produce cadaverine. nih.govnih.gov This initial step is often the rate-limiting one in the production of these alkaloids. nih.gov The cadaverine molecule is then cyclized and undergoes a series of enzymatic modifications, including oxidation, dehydrogenation, and esterification, to form a diverse array of quinolizidine alkaloids such as lupanine and sparteine (B1682161). researchgate.netresearchgate.net The synthesis of these defensive compounds highlights a specialized metabolic role for cadaverine, directly linking primary amino acid metabolism to the production of ecologically important protective chemicals. nih.gov

Cadaverine's Function in Microbial Metabolism and Adaptation

In the microbial world, cadaverine is a key metabolic and signaling molecule that contributes to cellular adaptation and survival under various stress conditions. engineering.org.cn It is involved in processes ranging from maintaining pH homeostasis to modulating antibiotic susceptibility.

In many bacteria, including the model organism Escherichia coli, cadaverine production is a critical component of the acid stress response. nih.gov Under acidic conditions, the expression of genes encoding lysine decarboxylase (cadA and ldcC) is induced. tandfonline.comnih.gov The enzyme converts lysine to cadaverine, a reaction that consumes an intracellular proton. The resulting cadaverine is then exported out of the cell in exchange for more lysine via an antiporter system (CadB). tandfonline.com This process effectively pumps protons out of the cytoplasm, helping to maintain a viable internal pH and allowing the bacterium to survive in acidic environments. engineering.org.cn

Cadaverine also plays a role in bacterial interaction with antibiotics. It can regulate transport through the outer membrane by binding to porin proteins and lipopolysaccharides. kjom.org Increased endogenous cadaverine synthesis has been shown to contribute to tolerance against β-lactams, fluoroquinolones, and aminoglycosides in E. coli. nih.gov Specifically, antibiotic-induced cadaverine production can promote survival during fluoroquinolone exposure. nih.gov

Furthermore, cadaverine is implicated in the regulation of bacterial social behaviors like biofilm formation. In Pseudomonas aeruginosa, the metabolic pathway leading to cadaverine has been identified as a switch between planktonic (free-swimming) and biofilm (surface-attached) lifestyles. frontiersin.org Exogenous supplementation of cadaverine was found to stimulate planktonic growth while significantly inhibiting the accumulation of biofilm. frontiersin.org This suggests that cadaverine and its metabolic pathway are potential targets for controlling biofilm-related infections. frontiersin.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 7,8-diaminopelargonic acid |

| Acetyl-coenzyme A |

| Arginine |

| Biotin |

| Cadaverine |

| Cadaverine dihydrochloride (B599025) |

| Cadmium |

| Lead |

| Lupanine |

| Lysine |

| Ornithine |

| Putrescine |

| Quinolizidine alkaloid |

| Sparteine |

| Spermidine |

| Spermine |

Mediation of Acid Stress Responses in Enteric Bacteria (e.g., Escherichia coli)

In enteric bacteria such as Escherichia coli, cadaverine is a crucial component of the acid stress response, a mechanism vital for survival in the acidic environment of the host's stomach. nih.gov This response is primarily mediated by the cad system, which involves the lysine decarboxylase (CadA) and the lysine-cadaverine antiporter (CadB). nih.gov

Under acidic conditions (around pH 5), E. coli induces the expression of the cadBA operon. nih.gov The enzyme CadA catalyzes the decarboxylation of lysine to cadaverine, a reaction that consumes a proton and thus helps to raise the intracellular pH. nih.govresearchgate.net The resulting cadaverine is then exported out of the cell by CadB in exchange for more lysine from the external environment. nih.gov This continuous cycle effectively removes protons from the cytoplasm, thereby counteracting the acidic stress. nih.govresearchgate.net

The regulation of this system is tightly controlled. The pH sensor protein CadC activates the transcription of the cadBA operon at acidic pH in the presence of lysine. nih.gov Interestingly, the product of the pathway, cadaverine, acts as a feedback inhibitor. nih.gov Cadaverine binds to CadC, leading to a conformational change that inactivates the protein and halts the transcription of cadBA, preventing an excessive and potentially toxic accumulation of cadaverine. nih.gov

Table 1: Key Components of the E. coli Acid Stress Response Mediated by Cadaverine

| Component | Function |

| CadA (LdcI) | Lysine decarboxylase; converts lysine to cadaverine, consuming a proton. nih.govresearchgate.net |

| CadB | Lysine-cadaverine antiporter; exports cadaverine and imports lysine. nih.gov |

| CadC | pH sensor and transcriptional activator of the cadBA operon. nih.gov |

| Lysine | Substrate for cadaverine production. nih.gov |

| Cadaverine | Product of lysine decarboxylation; contributes to pH homeostasis and acts as a feedback inhibitor. nih.gov |

Role in Cell Envelope Remodeling and Peptidoglycan Interaction (e.g., Selenomonas ruminantium)

In some anaerobic bacteria, such as Selenomonas ruminantium, cadaverine plays a structural role by being covalently linked to the peptidoglycan (PG) layer of the cell wall. nih.gov This modification, forming PG-cadaverine, is essential for maintaining the integrity and proper structure of the cell surface. nih.gov

Microbial Production and Environmental Uptake of Cadaverine

Cadaverine is produced by a wide range of microorganisms through the decarboxylation of the amino acid lysine. frontiersin.orgnih.gov This process is particularly prevalent in bacteria found in various environments, including the soil, decaying organic matter, and the gut of animals. frontiersin.orgnih.govnih.gov For instance, numerous bacterial isolates from spinach leaves and microbes in the rhizosphere have been shown to produce cadaverine. nih.gov

The production of cadaverine is often linked to environmental stress conditions, such as acidic pH, as seen in E. coli. nih.gov In addition to endogenous synthesis, microorganisms can also take up cadaverine from their environment. nih.gov This environmental uptake can be significant, as cadaverine is ubiquitously present in decaying organic matter. frontiersin.orgnih.gov The ability of microbes to both produce and utilize environmental cadaverine suggests its importance as a signaling molecule and a source of nitrogen and carbon in microbial ecosystems. nih.govresearchgate.net

Engineered microbial systems, particularly using E. coli and Corynebacterium glutamicum, have been developed for the industrial production of cadaverine. engineering.org.cnresearchgate.netrsc.org These efforts focus on optimizing the biosynthetic pathways and enhancing the expression of key enzymes like lysine decarboxylase to improve yield. rsc.org

Impact on Microbial Community Dynamics and Metabolite Accumulation

Cadaverine can significantly influence the dynamics of microbial communities. For example, in the opportunistic pathogen Pseudomonas aeruginosa, cadaverine has been identified as a switch in the lysine degradation pathway that affects biofilm formation. frontiersin.org Exogenous supplementation of cadaverine was found to stimulate planktonic growth while inhibiting biofilm accumulation. frontiersin.org This suggests that the presence of cadaverine can alter the metabolic state of the bacteria, favoring a motile, planktonic lifestyle over a sessile, biofilm-forming one. frontiersin.org

The accumulation of metabolites like cadaverine in an environment can alter the chemical landscape, thereby influencing the composition and function of the microbial community. As a polyamine, cadaverine can affect various cellular processes in neighboring microorganisms, including growth, gene expression, and stress resistance. nih.gov The production of cadaverine by certain species can create a niche that favors the growth of other organisms capable of utilizing it, leading to complex interspecies interactions.

Ecological and Biochemical Significance of Cadaverine in Decomposition Processes

Contribution to Volatile Organic Compound Profiles During Postmortem Decomposition

Cadaverine is a well-known compound associated with the putrefaction of animal tissue. wikipedia.org During postmortem decomposition, the breakdown of proteins releases large amounts of amino acids, including lysine. researchgate.net Microbial activity then leads to the decarboxylation of lysine, producing cadaverine. drugbank.comnih.gov

While cadaverine itself has low volatility, it is a key precursor to more volatile organic compounds (VOCs) that contribute to the characteristic odor of decomposition. hud.ac.uk The profile of VOCs changes over the course of decomposition, and the presence of compounds derived from cadaverine can serve as a chemical indicator of the postmortem interval. nih.govhawaii.edu The complex mixture of VOCs released from a decomposing carcass includes a variety of chemical classes such as alcohols, aldehydes, ketones, and sulfur-containing compounds, with the specific profile being influenced by environmental factors and the microbial communities present. researchgate.nethud.ac.uk

Table 2: Examples of Volatile Organic Compounds (VOCs) Associated with Decomposition

| Chemical Class | Example Compounds |

| Amines | Dimethylamine, Trimethylamine hud.ac.uk |

| Sulfur Compounds | Dimethyldisulfide nih.gov |

| Alcohols | Ethanol, Propanol |

| Aldehydes | Formaldehyde, Acetaldehyde |

| Ketones | Acetone, 2-Butanone |

| Carboxylic Acids | Acetic acid, Propionic acid |

Note: This table provides examples and is not an exhaustive list of all VOCs detected during decomposition.

Cadaverine as a Chemical Cue in Ecological Interactions

The pungent odor of cadaverine and other decomposition products serves as a powerful chemical cue, or "necromone," in a variety of ecological interactions. researchgate.netnih.gov For many animals, the smell of death is a potent repellent, signaling danger and the potential for disease, thus triggering avoidance behaviors. researchgate.netkyoto-u.ac.jp

Conversely, for necrophagous organisms, such as certain insects and scavengers, the scent of cadaverine is an attractant, guiding them to a food source. nih.gov This chemical cue is fundamental for nutrient cycling in ecosystems, as it facilitates the location and consumption of carrion by decomposers. nih.gov

In humans, specific olfactory receptors, namely TAAR6 and TAAR8, have been computationally identified as potential sensors for cadaverine and the related diamine, putrescine. nih.gov In other vertebrates, like zebrafish, a specific trace amine-associated receptor (TAAR13c) has been confirmed to be a high-affinity receptor for cadaverine. wikipedia.orgnih.gov The ability to detect these "death-associated odors" is a crucial survival mechanism across a wide range of species. nih.gov

Microbial-Mediated Regulation of Cadaverine Levels in Carrion Environments

The concentration of cadaverine in carrion is not static; it is dynamically controlled by the metabolic activities of the microbial communities present. These microorganisms are the primary drivers of decomposition, breaking down complex organic matter into simpler compounds, including biogenic amines like cadaverine. The regulation of cadaverine is a result of complex interactions, including direct synthesis by certain bacterial species, microbial succession, and competitive inhibition, which can be further influenced by other carrion-visiting organisms.

Microbial Synthesis of Cadaverine

Cadaverine is synthesized via the decarboxylation of the amino acid lysine. pnas.orgfrontiersin.org This biochemical reaction is catalyzed by the enzyme lysine decarboxylase (LDC), which is produced by a wide range of bacteria. frontiersin.org In many bacteria, particularly members of the Enterobacteriaceae family, there are two main types of LDC: a constitutive form (LdcC) and an inducible form (CadA). frontiersin.org

The inducible CadA is a key enzyme in the bacterial acid stress response and is highly relevant to the carrion environment. frontiersin.orgnih.gov The genes for this system are often located on the cadBA operon, which encodes both the lysine decarboxylase (CadA) and a lysine-cadaverine antiporter (CadB). frontiersin.orgnih.gov The expression of this operon is triggered by specific environmental cues prevalent in a decaying carcass, such as low external pH, anaerobic conditions, and an abundance of lysine. nih.gov As initial microbial metabolism consumes oxygen and produces acidic byproducts, the conditions become favorable for CadA expression. The CadB protein then exports the newly synthesized cadaverine out of the bacterial cell in exchange for more lysine, effectively neutralizing the acidic environment. nih.gov

Research has identified several bacterial genera as primary producers of cadaverine in decomposing organic matter. Genera such as Pseudomonas, Enterobacter, Enterococcus, and Bacillus are known to generate cadaverine from lysine. pnas.org Specific species, including Serratia liquefaciens and Serratia marcescens, have been identified as particularly strong cadaverine producers. nih.gov Additionally, Enterobacter agglomerans has been noted as a predominant bacterium on mouse carrion, where it contributes significantly to the production of decomposition odors. nih.gov

Regulation Through Microbial Competition and Succession

The microbial community on a carcass, often termed the necrobiome, undergoes a predictable succession. pnas.orgnih.govresearchgate.net Early stages of decomposition are often dominated by the carcass's native gut microbiota. pnas.orgnih.gov As decomposition progresses, these are replaced by microbes from the skin and the surrounding soil environment. pnas.org This succession of different microbial communities leads to shifts in the dominant metabolic pathways and, consequently, fluctuations in the rate of cadaverine production.

| Microbial Genera | Primary Role in Cadaverine Regulation | Key Enzymes/Mechanisms |

| Pseudomonas | Producer | Lysine Decarboxylase (LDC) |

| Enterobacter | Producer | Inducible Lysine Decarboxylase (CadA) |

| Enterococcus | Producer | Lysine Decarboxylase (LDC) |

| Bacillus | Producer | Lysine Decarboxylase (LDC) |

| Serratia | Strong Producer | Lysine Decarboxylase (LDC) |

| Yarrowia (Yeast) | Suppressor (via host) | Competitively excludes producer bacteria |

Insect-Mediated Microbial Regulation: The Burying Beetle Case Study

A remarkable example of the regulation of cadaverine levels is found in the interaction between the burying beetle Nicrophorus vespilloides and the carcasses it prepares for its offspring. pnas.orgnih.gov Unregulated microbial growth can render a carcass toxic and unsuitable for larval development due to the accumulation of metabolites like cadaverine. nih.gov To counteract this, burying beetles actively manage the microbial environment of the carcass. frontiersin.org

Upon locating a small carcass, the beetles smear it with their own oral and anal secretions, which contain antimicrobial compounds and a curated community of symbiotic microbes. nih.gov This process inoculates the carcass with the beetle's gut microbiota, including bacteria from the families Xanthomonadaceae, Enterococcaceae, and Enterobacteriaceae, as well as the yeast Yarrowia. nih.govresearchgate.net

This introduced microbial community actively suppresses the growth of endogenous and soil-originating decomposers that are typically responsible for high levels of putrefaction. pnas.orgnih.gov Research has shown that transcripts from cadaverine-producing genera, particularly Pseudomonas, are abundant in untended carcasses but are significantly depleted in carcasses tended by burying beetles. pnas.org The result is a profound change in the biochemical profile of the carcass. Beetle-tended carcasses exhibit significantly lower concentrations of cadaverine compared to untended carcasses that undergo natural putrefaction. pnas.orgnih.govnih.gov This microbial management preserves the nutritional quality of the carrion and ensures a suitable environment for the beetle's developing larvae. pnas.orgresearchgate.net

| Carcass Condition | Relative Cadaverine Level | Dominant Microbial Community | Outcome |

| Untended Carcass | High | Endogenous gut and soil-derived decomposers (Pseudomonas, etc.) | Rapid Putrefaction |

| Beetle-Tended Carcass | Significantly Lower | Beetle's gut microbiota (Yarrowia, etc.) | Carrion Preservation |

Advanced Analytical Methodologies for Cadaverine Detection and Quantification

Chromatographic Techniques for Cadaverine (B124047) Analysis

Chromatography stands as a cornerstone for the separation and quantification of biogenic amines like cadaverine. These methods are prized for their high sensitivity and selectivity, allowing for the analysis of complex matrices.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of cadaverine. Due to cadaverine's lack of a strong chromophore, a derivatization step is often necessary to enhance its detection by UV-Vis or fluorescence detectors. tandfonline.comscirp.org This process involves reacting cadaverine with a labeling agent to form a derivative that is easily detectable.

Several derivatizing agents have been successfully employed for cadaverine analysis. For instance, a liquid chromatographic procedure has been developed for the determination of putrescine and cadaverine after derivatization with acetylacetone (B45752) in an aqueous-methanolic solution at pH 8.2. iaea.orgresearchgate.net The resulting derivatives can be separated on a C18 column with a mobile phase consisting of a water:methanol:acetonitrile mixture and detected by UV at 310 nm. iaea.orgresearchgate.net Another approach involves pre-column derivatization with 2,5-dihydroxybenzaldehyde (B135720) (2,5-DHBA) to form electroactive derivatives, which can then be quantified using an electrochemical detector, offering a lower detection limit of less than 80 fmol. tandfonline.com

The choice of column and mobile phase is critical for achieving optimal separation. Reversed-phase columns, such as µ Bondapak C-18, are commonly used. iaea.orgresearchgate.net Isocratic elution methods with simple mobile phases, for instance, containing water, acetonitrile, and an ionic modifier like ammonium (B1175870) formate, have been shown to effectively separate cadaverine from other diamines. sielc.com Detection can also be achieved using evaporative light scattering detection (ELSD) or mass spectrometry (ESI-MS). sielc.com

| Derivatizing Agent | Column Type | Mobile Phase | Detection Method | Key Findings | Reference |

|---|---|---|---|---|---|

| Acetylacetone | µ Bondapak C-18 | Water:Methanol:Acetonitrile (73:22:5 v/v/v) | UV (310 nm) | Linear calibration from 25-200 ng/injection; LOD of 2.5 ng/injection. | iaea.orgresearchgate.net |

| 2,5-dihydroxybenzaldehyde (2,5-DHBA) | Not Specified | Not Specified | Electrochemical Detector (ECD) | Lower detection limit of <80 fmol; linear range of 80–240 ng/mL. | tandfonline.com |

| Benzoyl chloride | Reversed Phase | Water and Methanol | UV (254 nm) | Lowest detection limit of 5 pmol. | scirp.org |

| None (Direct Analysis) | Primesep 200 | Water, Acetonitrile, Ammonium formate | ELSD, CAD, ESI-MS | Effective separation of underivatized diamines. | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of cadaverine. However, due to the low volatility of biogenic amines, derivatization is a mandatory step before GC analysis. vt.edualmaata.ac.id This process converts the non-volatile amines into more volatile compounds suitable for gas chromatography.

A common derivatization procedure involves using perfluoropropionyl derivatives. nih.gov The amines are extracted from the sample, and their hydrochloride salts are derivatized with perfluoropropionic anhydride. nih.gov The resulting derivatives are then separated on a capillary column, such as one with a 3% OV-225 stationary phase. nih.gov This method allows for the quantification of less than 1 microgram of diamine per gram of tissue using an electron capture detector or a nitrogen-specific detector. nih.gov Another derivatizing reagent used is propyl chloroformate, which is particularly useful for aqueous samples. vt.edu

The identity of the derivatized biogenic amines can be confirmed using a mass spectrometer. vt.edualmaata.ac.id GC-MS provides high sensitivity and specificity, making it a reliable technique for analyzing biogenic amines in various matrices, including seafood. nih.gov Research has shown that in fish samples, cadaverine levels can emerge after four days of exposure at room temperature. nih.gov

| Derivatizing Agent | Column Type | Key Findings | Reference |

|---|---|---|---|

| Perfluoropropionic anhydride | 3% OV-225 | Retention time for cadaverine derivative was 5.7 min; quantitation of <1 µg/g. | nih.gov |

| Propyl chloroformate | ZB-5 (1.00µm df) | Developed a fast, reproducible method for quantitating biogenic amines at trace levels. | vt.edu |

| N, O-bis (trimethylsilyl) acetamide (B32628) (BSA) + trimethylchlorosilane (TMCS) | BPX-5 | LODs for five biogenic amines were in the range of 1.20–2.90 µg/mL. | scispace.commdpi.com |

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers even greater separation power and sensitivity for complex samples, though specific detailed research findings for cadaverine were not predominant in the reviewed literature.

Ion Chromatography (IC) is a suitable method for the determination of charged molecules like cadaverine in aqueous samples. nih.govthermofisher.com This technique separates ions based on their affinity to an ion exchanger. wikipedia.org For the analysis of cadaverine, which is a cation, cation-exchange chromatography is employed. wikipedia.org

An IC method has been developed for the separation of five biogenic amines, including cadaverine, in source water. nih.gov The separation is achieved on a cation exchange column using methanesulfonic acid as the eluent in a gradient elution mode. nih.govnih.gov Detection is typically performed using a non-suppressed conductivity detector. nih.gov This method has been shown to provide good baseline separation for the targeted biogenic amines with recoveries ranging from 96.0% to 107.0%. nih.gov The limits of detection for cadaverine can be as low as 0.003 mg/L. nih.gov

| Column Type | Eluent | Detection Method | Key Findings | Reference |

|---|---|---|---|---|

| TSK-GEL SuperIC cation exchange | Methanesulfonic acid (gradient) | Non-suppressed conductivity | Good baseline separation; recoveries of 96.0%-107.0%. | nih.gov |

| IonPac CS17 cation exchange | 7 mmol/L methanesulfonic acid | Suppressed conductivity | LOD for cadaverine was 0.003 mg/L; wide linearity range (0.01-10 mg/L). | nih.gov |

Electrochemical and Biosensor-Based Approaches for Cadaverine Detection

Electrochemical methods and biosensors offer a promising alternative to traditional chromatographic techniques, providing rapid, cost-effective, and portable solutions for cadaverine detection. nih.govljmu.ac.ukmdpi.com

Biosensors functionalized with the enzyme diamine oxidase (DAO) are highly specific for the detection of primary diamines like cadaverine. seebeyondshop.com The principle of these biosensors is based on the enzymatic oxidation of cadaverine by DAO, which produces an aldehyde, hydrogen peroxide (H₂O₂), and ammonia. seebeyondshop.com The generated hydrogen peroxide can then be electrochemically detected, and its signal is proportional to the concentration of cadaverine in the sample. seebeyondshop.com

To enhance the sensitivity and performance of these biosensors, nanomaterials such as multi-walled carbon nanotubes (MWCNTs) are often incorporated into the electrode design. nih.govljmu.ac.ukmdpi.com In one study, a screen-printed electrode was functionalized with DAO and MWCNTs. nih.govljmu.ac.ukmdpi.com The enzyme was covalently conjugated to the MWCNTs, creating a stable and efficient biosensing platform. nih.govljmu.ac.ukmdpi.com This biosensor demonstrated the ability to detect cadaverine with a limit of detection of 0.8 μg/mL. nih.govljmu.ac.ukmdpi.com

| Biosensor Composition | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Diamine Oxidase (DAO) and Multi-Walled Carbon Nanotubes (MWCNT) on a screen-printed electrode | Electrochemical detection of H₂O₂ produced by DAO-catalyzed oxidation of cadaverine | 3–150 µg/mL | 0.8 μg/mL | nih.govljmu.ac.ukmdpi.com |

Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are employed to study the electrochemical behavior of cadaverine and for its quantification. nih.govljmu.ac.ukmdpi.com When using a DAO-functionalized biosensor, CV can reveal a pair of distinct redox peaks corresponding to the oxidation and reduction of the products of the enzymatic reaction. nih.govljmu.ac.ukmdpi.com

Differential Pulse Voltammetry (DPV) is often used to isolate the oxidation peak of cadaverine, providing a more sensitive measurement. nih.govljmu.ac.ukmdpi.com A linear relationship between the peak current and the concentration of cadaverine can be established over a specific range. For example, a linear concentration dependence was identified in the range of 3–150 µg/mL using a DAO-MWCNT biosensor. nih.govljmu.ac.ukmdpi.com These voltammetric methods, especially when coupled with highly specific enzymes, provide a rapid and sensitive platform for cadaverine detection, even in complex biological fluids like artificial saliva. nih.govljmu.ac.ukmdpi.com

Spectroscopic Methods for Cadaverine Quantification

Spectroscopic techniques are widely employed for the quantification of cadaverine, often following a derivatization step to enhance detection. These methods provide high sensitivity and are adaptable to various sample types.

A highly sensitive spectrofluorimetric method has been developed for the determination of cadaverine, which involves derivatization with orthophthalaldehyde (OPA) in the presence of a thiol-containing compound like 2-mercaptoethanol. ccsenet.orgnih.gov This reaction forms a highly fluorescent isoindole derivative, significantly enhancing the detection signal. nih.gov The optimization of reaction conditions, including pH, temperature, reaction time, and reagent concentrations, is critical for achieving maximum fluorescence intensity and sensitivity. ccsenet.orgresearchgate.net

One study optimized the physico-chemical parameters for the reaction between cadaverine dihydrochloride (B599025) and OPA. ccsenet.org The study was conducted in an acetate (B1210297) buffer at pH 3.5 and 7. The method demonstrated low limits of detection (LOD) and quantification (LOQ), highlighting its sensitivity. ccsenet.orgresearchgate.net This spectrofluorimetric method has been successfully applied to the quantification of cadaverine in fish tissue, showcasing its utility in food quality assessment. ccsenet.org

Table 2: Optimized Parameters and Performance of the OPA Spectrofluorimetric Method for Cadaverine

| Parameter | Optimized Condition |

| pH | 3.5 and 7.0 ccsenet.org |

| Excitation Wavelength (nm) | 337 - 340 nih.govmdpi.com |

| Emission Wavelength (nm) | 430 - 450 nih.govmdpi.com |

| Limit of Detection (LOD) at pH 3.5 | 0.6 ng/mL ccsenet.orgresearchgate.net |

| Limit of Quantification (LOQ) at pH 3.5 | 3.5 ng/mL ccsenet.orgresearchgate.net |

| Limit of Detection (LOD) at pH 7 | 25.5 ng/mL ccsenet.orgresearchgate.net |

| Limit of Quantification (LOQ) at pH 7 | 122 ng/mL ccsenet.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating biosynthetic pathways, including those involving cadaverine. nih.gov By using isotopically labeled precursors, such as [1-amino-¹⁵N,1-¹³C]cadaverine dihydrochloride, researchers can trace the incorporation of cadaverine into more complex molecules. rsc.orgresearchgate.net

For instance, ¹³C NMR spectroscopy has been instrumental in studying the biosynthesis of quinolizidine (B1214090) alkaloids like lupinine (B175516) and sparteine (B1682161). rsc.org These studies have established that three units of cadaverine are incorporated into sparteine and two units into lupinine. rsc.org The observation of ¹³C-¹⁵N doublets in the ¹³C{¹H} NMR spectrum provides direct evidence of the intact incorporation of the C-N bond from cadaverine into the alkaloid structure, offering insights into the reaction mechanisms. rsc.orgresearchgate.net This technique allows for the detailed analysis of labeling patterns, which is crucial for distinguishing between different proposed biosynthetic routes. nih.govrsc.org

UV-Visible spectroscopy is a valuable technique for studying the molecular interactions between cadaverine and other molecules, such as metal complexes or nanocages. researchgate.net Changes in the UV-Vis absorption spectrum upon the addition of cadaverine can provide information about complex formation and binding affinities. researchgate.net

For example, the binding behavior of a Zn(II) indole (B1671886) Schiff base complex with cadaverine has been analyzed using UV-Vis spectroscopy. The study revealed a binding constant (Kb) of (2.506 ± 0.004) × 10⁴ M⁻¹, indicating a strong interaction. researchgate.net In another study, density functional theory (DFT) calculations predicted that Cu-modified B₁₂N₁₂ nanocages would exhibit an optical response to the presence of cadaverine, which was confirmed by simulated UV-Vis spectra. acs.orgnih.govacs.org These studies demonstrate the utility of UV-Vis spectroscopy in the development of colorimetric and optical sensors for cadaverine.

Table 3: Binding Constants of Cadaverine with Different Molecular Probes Determined by UV-Vis Spectroscopy

| Molecular Probe | Binding Constant (Kb) (M⁻¹) |

| Zn(II) indole Schiff base complex | (2.506 ± 0.004) × 10⁴ researchgate.net |

Sample Preparation and Derivatization Strategies for Cadaverine Analysis

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of cadaverine, especially in complex biological and food matrices. creative-proteomics.comresearchgate.net The primary goals of sample preparation are to extract cadaverine from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.govmdpi.com

Common extraction techniques include solid-phase extraction (SPE) and liquid-liquid extraction. ccsenet.orgresearchgate.net For instance, in the analysis of fish tissue, homogenization followed by SPE with a solution of HCl/methanol or water/methanol has been employed. ccsenet.orgresearchgate.net Acidic extraction using perchloric acid or hydrochloric acid is also frequently used to extract biogenic amines from food samples. researchgate.netnih.gov

Due to the lack of a strong chromophore or fluorophore in its native structure, cadaverine often requires derivatization prior to analysis by chromatographic methods like HPLC. researchgate.net Derivatization involves chemically modifying the amine groups of cadaverine to introduce a moiety that can be readily detected by UV-Visible or fluorescence detectors. nih.govresearchgate.net A wide array of derivatizing reagents have been utilized for this purpose.

Commonly used derivatizing reagents include:

Orthophthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. ccsenet.orgnih.gov

Dansyl chloride: Reacts with primary and secondary amines to produce stable, fluorescent derivatives. nih.govthermofisher.com

Benzoyl chloride: Forms UV-absorbing derivatives with amines. nih.govresearchgate.netacs.org

9-fluorenylmethyl chloroformate (FMOC-Cl): A reagent that yields highly fluorescent derivatives. nih.gov

1-pyrenebutanoic acid succinimidyl ester: Used to create fluorescent derivatives for liquid chromatography. nih.gov

Acetylacetone: Forms derivatives that can be detected by UV spectroscopy. researchgate.net

2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, and 3,5-bis-(trifluoromethyl)phenyl isothiocyanate: These have been compared for the derivatization of polyamines for chromatographic determination. nih.gov

The choice of derivatization reagent depends on the analytical technique being used, the required sensitivity, and the nature of the sample matrix. nih.gov

Table 4: Common Derivatization Reagents for Cadaverine Analysis

| Derivatizing Reagent | Detection Method | Key Features |

| Orthophthalaldehyde (OPA) | Fluorescence ccsenet.orgnih.gov | Fast reaction, high sensitivity. nih.gov |

| Dansyl chloride | Fluorescence nih.govthermofisher.com | Forms stable derivatives. nih.gov |

| Benzoyl chloride | UV-Visible nih.govacs.org | Stable derivatives, good for HPLC-UV. researchgate.net |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence nih.gov | High fluorescence yield. |

| 1-pyrenebutanoic acid succinimidyl ester | Fluorescence nih.gov | Allows for intramolecular excimer fluorescence. nih.gov |

| Acetylacetone | UV-Visible researchgate.net | Simple and effective for UV detection. |

Biotechnological Applications and Engineered Production of Cadaverine

Metabolic Engineering Strategies for Enhanced Cadaverine (B124047) Production

Metabolic engineering aims to rationally modify the metabolic pathways of microorganisms to enhance the production of a target compound. For cadaverine, this involves redirecting the flow of carbon towards its precursor, L-lysine, and efficiently converting L-lysine to cadaverine while minimizing its degradation and promoting its export from the cell.

A critical step in maximizing cadaverine production is to increase the intracellular availability of its direct precursor, L-lysine. Various strategies have been employed in different host organisms to achieve this.

In Escherichia coli , a common host for metabolic engineering, the L-lysine biosynthetic pathway has been a primary target for modification. One key strategy involves overexpressing the dapA gene, which encodes dihydrodipicolinate synthase, a crucial enzyme in the L-lysine synthesis pathway. This is often achieved by replacing the native promoter of the dapA gene with a stronger promoter, such as the trc promoter, leading to an increased pool of L-lysine available for conversion to cadaverine. nih.gov Furthermore, to channel more carbon towards L-lysine, genes involved in competing pathways are often targeted. For example, disrupting pathways that lead to by-products can redirect metabolic flux towards L-lysine production. researchgate.netsemanticscholar.org Transcriptome analysis has also revealed that cadaverine accumulation can suppress the synthesis of ATP and lysine (B10760008) precursors; therefore, engineering genes in glycolysis and precursor biosynthesis pathways has been shown to release this inhibition and improve cadaverine titers. nih.gov

Corynebacterium glutamicum is an industrial workhorse for amino acid production, making it an excellent candidate for cadaverine synthesis. Metabolic engineering efforts in C. glutamicum have focused on enhancing the carbon flux from central metabolism to L-lysine. This includes upregulating key enzymes in the L-lysine pathway and deleting genes responsible for by-product formation. For instance, chromosomal integration of the E. colildcC gene under a strong promoter at the lysine exporter (lysE) site has been a successful strategy. mdpi.com By using an industrial L-lysine-producing strain and further engineering it, researchers have achieved very high titers of cadaverine. acs.org

Halomonas bluephagenesis , a halophilic bacterium, has also been engineered for L-lysine and subsequent cadaverine production. Strategies in this organism include blocking feedback inhibition of key enzymes in the L-lysine synthesis pathway, overexpressing essential L-lysine synthesis genes, strengthening the L-lysine export system, and increasing the supply of oxaloacetate, a key precursor. nih.govresearchgate.net

Table 1: Strategies for Optimization of L-Lysine Flux

| Host Organism | Genetic Modification | Outcome | Reference |

|---|---|---|---|

| Escherichia coli | Overexpression of dapA gene (dihydrodipicolinate synthase) |

Increased L-lysine biosynthetic pool | nih.gov |

| Escherichia coli | Engineering of glycolysis and precursor biosynthesis genes | Release of cadaverine-induced inhibition | nih.gov |

| Corynebacterium glutamicum | Chromosomal integration of ldcC under a strong promoter at the lysE site |

High-titer cadaverine production | mdpi.comacs.org |

| Halomonas bluephagenesis | Blocking feedback inhibition, overexpressing synthesis genes, strengthening export | Enhanced L-lysine and cadaverine production | nih.govresearchgate.net |

The conversion of L-lysine to cadaverine is catalyzed by the enzyme lysine decarboxylase (LDC). In E. coli, there are two native LDCs: an inducible enzyme encoded by cadA and a constitutive one encoded by ldcC. mdpi.comnih.gov Enhancing the activity of this enzyme is a cornerstone of metabolic engineering for cadaverine production.

Overexpression of LDC genes, particularly cadA, under the control of strong promoters (e.g., the tac promoter) has been shown to significantly increase cadaverine production. nih.gov Researchers have also explored LDCs from other organisms, such as Hafnia alvei, which has demonstrated higher specific activity compared to the E. coli enzyme, leading to improved cadaverine titers. mdpi.comnih.gov

Directed evolution is a powerful technique used to improve the properties of enzymes, such as their stability and catalytic efficiency. This approach has been applied to CadA to enhance its stability under the alkaline conditions that can arise during the cadaverine production process. nih.gov By creating mutant libraries of the cadA gene and screening for improved performance, researchers have developed CadA variants with increased stability, leading to higher final cadaverine titers. nih.govresearchgate.net

Table 2: Research Findings on Lysine Decarboxylase Engineering

| Strategy | Enzyme/Gene | Host Organism | Key Finding | Reference |

|---|---|---|---|---|

| Overexpression | cadA from E. coli |

E. coli | Amplified cadaverine production by increasing L-lysine conversion. | nih.gov |

| Overexpression | LDC from Hafnia alvei | E. coli | Higher specific activity and cadaverine titer compared to E. coli LDC. | mdpi.comnih.gov |

| Directed Evolution | cadA from E. coli |

E. coli | Increased enzyme stability under alkaline conditions, leading to a 1.86-fold increase in cadaverine production at pH 8.0. | nih.gov |

To maximize the accumulation of cadaverine, it is crucial to prevent its degradation and facilitate its export from the microbial cells. In E. coli, several pathways can degrade or modify cadaverine. Therefore, a common metabolic engineering strategy is to inactivate these pathways. nih.gov For instance, the Puu pathway, which is involved in putrescine degradation, can also catalyze the γ-glutamylation of cadaverine. nih.gov While mutations in the regulator of this pathway, PuuR, have been shown to improve cadaverine tolerance, blocking the pathway itself is a strategy to prevent cadaverine loss. nih.gov

Efficient export of cadaverine is also vital to prevent intracellular accumulation, which can be toxic to the cells and may inhibit enzymatic activity. The cadB gene in E. coli encodes a lysine/cadaverine antiporter, which plays a role in exporting cadaverine. frontiersin.org Co-overexpression of cadA and cadB has been shown to enhance cadaverine production. nih.gov Fusing a signal sequence, such as PelB, to CadB has been reported to further increase cadaverine production by 12%. nih.gov In C. glutamicum, the exporter permease Cg2893 has been identified and utilized to enhance cadaverine production. rsc.org

Table 3: Strategies for Regulating Cadaverine Degradation and Export

| Strategy | Target Pathway/Gene | Host Organism | Outcome | Reference |

|---|---|---|---|---|

| Inactivation of Degradation | Cadaverine degradation and utilization pathways | E. coli | Prevents loss of product, increasing final titer. | nih.gov |

| Enhanced Export | Co-overexpression of cadA and cadB |

E. coli | Increased cadaverine export and overall production. | nih.gov |

| Enhanced Export | Fusing PelB signal sequence to CadB | E. coli | 12% increase in cadaverine production. | nih.gov |

| Enhanced Export | Overexpression of exporter permease Cg2893 | C. glutamicum | Enhanced cadaverine production. | rsc.org |

Whole-Cell Bioconversion and Biocatalysis for Cadaverine Synthesis

Whole-cell bioconversion is an alternative to fermentation where microbial cells are used as catalysts to convert a substrate (L-lysine) into a product (cadaverine). This approach can achieve high product concentrations and yields. mdpi.com

The efficiency of whole-cell bioconversion is often limited by the transport of the substrate into the cell and the product out of the cell. Therefore, increasing cell permeability can significantly enhance the reaction rate. One novel approach to this is the regulation of lipopolysaccharide (LPS) genes. nih.gov By creating mutant strains of E. coli with altered LPS, researchers have demonstrated increased cell permeability, which in turn enhances the mass transfer of L-lysine and cadaverine. nih.gov Certain LPS mutant strains have shown significantly higher cadaverine production compared to the wild-type strain. nih.gov For instance, in one study, the Cad02 and Cad06 strains produced 8.95 g/L and 7.55 g/L of cadaverine, respectively, from 20.0 g/L of L-lysine, while the control strain produced only 4.92 g/L. nih.gov In Halomonas, the addition of Triton X-100 has been used to enhance cell membrane permeability, leading to a 100% conversion efficiency of L-lysine to cadaverine. nih.govresearchgate.net

Immobilizing the lysine decarboxylase enzyme can improve its stability, allow for its reuse, and simplify the purification of the final product. Various immobilization techniques have been explored, including entrapment, adsorption, and covalent bonding. mdpi.comnih.gov

A particularly effective method is the use of affinity tags, such as a chitin-binding domain (ChBD). frontiersin.orgnih.gov In this technique, the lysine decarboxylase (CadA) is fused with ChBD. This fusion protein can then be easily purified and immobilized in a single step onto a chitin (B13524) support. frontiersin.orgnih.gov This method has been shown to be highly efficient, with an immobilized ratio of up to 93%. frontiersin.orgnih.gov The immobilized enzyme exhibits better pH stability compared to the free enzyme and can be reused for multiple batches. frontiersin.orgnih.gov Using this approach, researchers have achieved a cadaverine concentration of 135.6 g/L from 200.0 g/L of L-lysine, with a molar yield of 97%. frontiersin.orgnih.gov The immobilized enzyme also retained over 57% of its original activity after four cycles of use. frontiersin.orgnih.gov

Table 4: Research Findings on Whole-Cell Bioconversion and Biocatalysis

| Technique | Key Feature | Finding | Reference |

|---|---|---|---|

| LPS Gene Regulation | Increased cell permeability | LPS mutant strains showed significantly higher cadaverine production. | nih.gov |

| Chitin-Binding Protein-Mediated Immobilization | One-step purification and immobilization of CadA | Achieved 135.6 g/L cadaverine with 97% molar yield; enzyme reusable for multiple cycles. | frontiersin.orgnih.gov |

Stability and Activity of Lysine Decarboxylases Under Industrial Conditions (e.g., Alkaline pH)

The enzymatic production of cadaverine from L-lysine is catalyzed by lysine decarboxylases (LDCs), pyridoxal-5-phosphate (PLP)-dependent enzymes. nih.gov A significant challenge in the industrial-scale bioproduction of cadaverine is the inherent instability of LDCs under the process conditions. The decarboxylation of lysine consumes a proton, leading to an increase in the pH of the reaction medium as the alkaline product, cadaverine, accumulates. nih.govexodocientifica.com.br This shift to an alkaline environment is detrimental to the stability and activity of many LDCs, which typically function optimally in acidic to neutral conditions. nih.govfrontiersin.org

For instance, the widely used lysine decarboxylase from Escherichia coli, CadA, exhibits peak activity in a pH range of 5.5–6.5, with a sharp decline in activity as the pH becomes more alkaline. nih.gov The primary cause of this inactivation is the dissociation of the enzyme's multimeric structure. LDCs like CadA are active in a decameric form, but under neutral or alkaline conditions, this structure can break down into inactive homodimers. frontiersin.orgresearchgate.net This instability necessitates strategies to maintain an acidic pH during fermentation, often through the costly addition of acids, which complicates downstream processing. frontiersin.orgresearchgate.net

To overcome these limitations for industrial applications, significant research has focused on enhancing the stability and activity of LDCs at alkaline pH through protein engineering. Strategies include directed evolution, computational analysis, and rational engineering to introduce mutations that stabilize the enzyme's decameric interface.

Key research findings in enhancing LDC stability include:

Interface Engineering: Introducing mutations at the interface between subunits can improve the structural stability of the decamer. For example, the mutant T88S of E. coli CadA, designed through computational analysis, showed improved thermostability and a 2.9-fold increase in its half-life at 70°C. researchgate.net This mutant also demonstrated higher specific activity and pH stability at pH 8.0 compared to the wild-type enzyme. researchgate.net

Disulfide Bonds: Creating interfacial disulfide bonds between subunits has proven effective. A mutant of E. coli CadA (EcCadA) with an engineered disulfide bond (V12C/D41C) exhibited a 6-fold increase in cadaverine production at pH 10.0, with a significantly higher proportion of stable decamers. researchgate.net

Directed Evolution and Virtual Screening: Combining directed evolution with computational screening has yielded mutants with multiple beneficial substitutions. A four-point mutant of CadA (K477R/E445Q/T88S/F102V) showed a 37% improvement in cadaverine yield at 50°C and an initial pH of 8.0. nih.gov

Bioprospecting: Identifying LDCs from organisms that naturally tolerate alkaline environments is another promising approach. An LDC from Aliivibrio salmonicida (AsLdc) was found to be more thermostable and active at alkaline pH than E. coli's CadA. researchgate.net Similarly, the LDC from Vibrio vulnificus (vvLDC) showed effective activity in alkaline conditions, with a conversion rate 1.5-fold higher than that of Selenomonas ruminantium LDC at pH 9.0. researchgate.net

The table below summarizes the enhanced properties of an engineered lysine decarboxylase mutant compared to its wild-type counterpart.

| Property | Wild-Type (CadA) | Engineered Mutant (T88S) |

| Optimal pH | 5.5 | 7.0 |

| Optimal Temperature | 50°C | 55°C |

| Half-life at 70°C | 11 min | 32 min |

| Melting Temperature (Tm) | 76°C | 78°C |

| Specific Activity at pH 8.0 | 58 U/mg | 164 U/mg |

| Residual Activity at pH 8.0 (after 10h) | 57% | 78% |

| Productivity (g L⁻¹ h⁻¹) | 28 | 40 |

| Data sourced from research on enhancing E. coli lysine decarboxylase. researchgate.net |

Cadaverine as a Platform Chemical for Bio-Polyamide Synthesis (e.g., Bio-Nylon-5,6)

Bio-produced cadaverine is a critical platform chemical for the synthesis of bio-based polyamides (bio-nylons), offering a sustainable alternative to traditional petroleum-derived polyamides like Nylon 6 and Nylon 6,6. nih.govrsc.org As a five-carbon diamine, cadaverine serves as a key monomer that can be polymerized with various dicarboxylic acids to create a family of "PA 5X" nylons. acs.org This approach aligns with the growing demand for environmentally friendly materials derived from renewable resources. nih.govnih.gov

The synthesis of bio-polyamides from cadaverine involves a polycondensation reaction. For example, Bio-Nylon-5,6 (PA56) is produced by polymerizing bio-derived cadaverine with adipic acid. nih.govresearchgate.net Similarly, reacting cadaverine with sebacic acid, which can also be derived from renewable sources like castor oil, yields Bio-Nylon-5,10 (PA510). acs.orgalderbioinsights.co.uk

These bio-based polyamides exhibit excellent material properties that are competitive with, and in some cases superior to, their petroleum-based counterparts. nih.gov The presence of the odd-carbon number diamine (C5) imparts specific characteristics to the polymer chain. nih.gov

Properties and Advantages of Cadaverine-Based Bio-Polyamides:

Thermal Properties: Bio-polyamides like PA56 and PA510 show desirable thermal characteristics. For instance, one study reported that fabricated PA56 had a melting point of 250°C, a crystallization point of 220°C, and a degradation temperature of 410°C. nih.gov Bio-PA510 has been produced with good thermal properties, including a melting temperature (Tm) of 215°C. acs.org

Mechanical Strength: Polyamides based on cadaverine demonstrate excellent mechanical strength and wear resistance, contributing to the durability of products made from them. rsc.orgukri.org

Moisture Absorption and Comfort: PA56, in particular, has high water absorption. ukri.org This property is highly advantageous for textile applications, as it improves wearing comfort by wicking moisture and can reduce the buildup of static electricity. ukri.org

Other Properties: Compared to traditional nylons, those made from cadaverine can have lower density and better dimensional stability. ukri.org Bio-nylon 56 is also noted for its good abrasion resistance and biocompatibility. researchgate.net

The table below compares the thermal properties of different bio-polyamides synthesized from cadaverine.

| Bio-Polyamide | Dicarboxylic Acid Used | Melting Point (Tm) | Crystallization Point (Tc) | Degradation Temperature (Td) |

| Bio-Nylon-5,6 (PA56) | Adipic Acid | 250°C | 220°C | 410°C |

| Bio-Nylon-5,10 (PA510) | Sebacic Acid | 215°C | 158°C | Not Specified |

| Data compiled from various studies on bio-polyamide synthesis. nih.govacs.org |

The development of efficient fermentation processes to produce high-purity, polymer-grade cadaverine is a key factor in the commercialization of these bio-nylons. acs.org Companies like Cathay Biotech and Toray have already commercialized the production of cadaverine for use in bio-polyamides, signaling a significant shift towards sustainable polymers in the automotive, electronics, and textile industries. alderbioinsights.co.uk

Molecular Interactions and Structural Biology of Cadaverine

Cadaverine (B124047) Interactions with Enzymatic Systems

Cadaverine can directly interact with enzymes, leading to the modulation of their catalytic activity and inducing conformational changes. These interactions are crucial for understanding the physiological roles of cadaverine in both prokaryotic and eukaryotic organisms.

Research has demonstrated that cadaverine can act as a modulator, either inhibiting or altering the activity of specific enzymes.

BIO3-BIO1: In Arabidopsis thaliana, cadaverine has been identified as an inhibitor of the BIO3-BIO1 enzyme, a bifunctional protein involved in biotin (B1667282) biosynthesis. nih.govresearchgate.net An in vitro assay confirmed that cadaverine inhibits BIO3-BIO1 activity, which is crucial for primary root growth. nih.govresearchgate.net This inhibition leads to a decrease in the biotinylation of the Biotin Carboxyl Carrier Protein 1, a component of the acetyl-coenzyme A carboxylase complex, subsequently reducing the accumulation of triacylglycerides. nih.govresearchgate.net The study of a cadaverine-hypersensitive mutant (cdh3) revealed that the mutation affects the BIO3-BIO1 gene, and the phenotype could be suppressed by the exogenous application of biotin. nih.gov This finding establishes a direct link between cadaverine, biotin synthesis, and plant development. bio-protocol.org

Acid Phosphatase: The interaction between cadaverine and acid phosphatase has been studied using spectroscopic methods. researchgate.net The results indicate that cadaverine can alter the activity of acid phosphatase at a pH of 4.8 and a temperature of 310K. researchgate.net The binding process was found to be spontaneous. researchgate.net

Table 1: Modulation of Enzyme Activity by Cadaverine

| Enzyme | Organism/System | Effect of Cadaverine | Research Findings | Citations |

| BIO3-BIO1 | Arabidopsis thaliana | Inhibition | Cadaverine inhibits enzymatic activity, leading to reduced biotin synthesis and affecting primary root growth. | nih.govresearchgate.netresearchgate.netbio-protocol.org |

| Acid Phosphatase | In vitro study | Activity Alteration | Cadaverine spontaneously binds to and changes the activity of acid phosphatase. | researchgate.net |

The binding of cadaverine to proteins can cause significant changes in their secondary and tertiary structures. A study on the interaction between cadaverine and acid phosphatase revealed that this binding leads to distinct structural alterations. researchgate.net An increase in the α-helical content (from 10.8% to 15.6%) and a corresponding decrease in the β-sheet content (from 30.2% to 27.0%) were observed. researchgate.net Furthermore, increasing concentrations of cadaverine were found to reduce the thermal stability of acid phosphatase, with the melting temperature (Tm) decreasing from 342 K to 337 K. researchgate.net These findings suggest that cadaverine binding can induce conformational changes that impact both the structure and stability of the protein. researchgate.net

Table 2: Structural Changes in Acid Phosphatase Induced by Cadaverine

| Structural Parameter | Change upon Cadaverine Binding | Quantitative Data | Citation |

| α-helicity | Increase | From 10.8% to 15.6% | researchgate.net |

| β-sheet | Decrease | From 30.2% to 27.0% | researchgate.net |

| Thermal Stability (Tm) | Decrease | From 342 K to 337 K | researchgate.net |

Cadaverine Binding to Cellular Components (e.g., Peptidoglycan)

Cadaverine's ability to bind to major cellular polymers, such as peptidoglycan, is essential for the structural integrity of the cell envelope in certain bacteria.

In the Gram-negative bacterium Selenomonas ruminantium, cadaverine is covalently linked to the peptidoglycan. nih.govengineering.org.cn One of the two amino groups of cadaverine forms a bond with the α-carboxyl group of the D-glutamic acid residue within the peptidoglycan's peptide stem. nih.govnih.gov The other amino group remains free, contributing a positive charge to the cell wall structure. nih.gov This covalent modification is a key feature of the cell wall in this organism, which notably lacks the murein-lipoprotein commonly found in other Gram-negative bacteria for anchoring the outer membrane. nih.gov

The covalent attachment of cadaverine to peptidoglycan (PG-cadaverine) is crucial for maintaining the structural integrity of the cell surface in S. ruminantium. nih.govnih.gov PG-cadaverine facilitates the structural linkage between the peptidoglycan layer and the outer membrane. nih.govnih.gov This is achieved through a specific interaction with the S-layer-homologous (SLH) domain of Mep45, a major outer membrane protein. nih.govnih.gov The binding of Mep45 to peptidoglycan is dependent on the presence of covalently linked cadaverine. nih.govnih.gov Electron microscopy has shown that a deficiency in PG-cadaverine leads to decreased structural interactions between the peptidoglycan and the outer membrane, resulting in an aberrant cell surface structure. nih.govnih.gov Therefore, the cadaverine-mediated interaction system serves as a functional equivalent to the murein-lipoprotein anchor, ensuring the proper maintenance of cell envelope integrity. nih.gov

Theoretical and Computational Approaches to Cadaverine Interactions

Theoretical and computational methods provide valuable insights into the molecular details of cadaverine's interactions with biological molecules.

Molecular Docking: Molecular docking simulations have been used to study the binding of cadaverine to acid phosphatase. researchgate.net These studies showed a negative Gibbs free energy value for the binding, indicating a spontaneous process. researchgate.net The primary forces driving the formation of the cadaverine-acid phosphatase complex were identified as hydrogen bonds and van der Waals interactions. researchgate.net

Density Functional Theory (DFT): DFT calculations have been employed to investigate the interaction of cadaverine with pure and copper-modified B12N12 and Al12N12 nanocages. acs.org These studies explore the potential of such nanocages as sensors for cadaverine. The analysis of adsorption energy indicated a strong interaction, with the nanocages acting as Lewis acids by accepting electrons from cadaverine. acs.org Such computational approaches are crucial for designing novel materials for the selective detection of cadaverine. acs.org

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule, such as cadaverine, and a macromolecular target, typically a protein or nucleic acid. These methods provide a detailed view of the binding pocket, the key interacting residues, and the stability of the resulting complex.

Interaction with Nucleic Acids:

Molecular dynamics simulations have been employed to investigate the binding sites of cadaverine on both A- and B-forms of DNA. nih.gov These simulations reveal that cadaverine preferentially binds to the sugar-phosphate backbone of B-DNA. nih.gov In contrast, for A-DNA, the major groove is the favored binding site. nih.gov The stabilization energies calculated from these simulations suggest that cadaverine, along with other polyamines, should stabilize A-DNA more than B-DNA. nih.gov

| DNA Form | Preferred Binding Site |

|---|---|

| A-DNA | Major Groove |

| B-DNA | Sugar-Phosphate Backbone |